N,N-Diphenylacetamide
Description
Evolution of Amide Chemistry with a Focus on N,N-Disubstituted Amides
Amide chemistry is a cornerstone of organic chemistry, with the amide bond being fundamental to the structure of peptides, proteins, and numerous synthetic polymers and pharmaceuticals. Historically, much of the focus was on primary and secondary amides due to their prevalence in nature and their ability to participate in hydrogen bonding.
The development of more sophisticated synthetic methodologies has brought N,N-disubstituted amides, such as N,N-Diphenylacetamide, to the forefront of chemical research. Unlike their primary and secondary counterparts, these tertiary amides lack an N-H bond, which alters their reactivity and physical properties. They are generally less susceptible to hydrolysis and enzymatic degradation, making them valuable in the design of robust molecules.
The transformation of tertiary amides has traditionally been challenging due to the stability of the C-N bond. chinesechemsoc.org However, recent advancements have enabled novel transformations through the cleavage of C-C and C-N bonds, expanding the synthetic utility of N,N-disubstituted amides. chinesechemsoc.org These amides are now recognized for their ability to act as mono- or bidentate ligands in coordination chemistry, forming stable chelate rings with metal ions. chemsrc.commedchemexpress.com This has opened up new avenues in catalysis and materials science. Furthermore, the unique steric and electronic environment around the nitrogen atom in unsymmetrically N,N-disubstituted amides has been a subject of conformational studies. acs.org
Significance of Diphenylamine (B1679370) Moiety in Contemporary Organic and Medicinal Chemistry
The diphenylamine scaffold, which forms the core of this compound, is a privileged structure in organic and medicinal chemistry. wikipedia.orgresearchgate.net Diphenylamine itself, a secondary aromatic amine, is a well-established antioxidant and has been used in various industrial applications. wikipedia.orgnih.gov Its derivatives are known to exhibit a wide range of biological activities.
The diphenylamine moiety is a key component in several nonsteroidal anti-inflammatory drugs (NSAIDs), where it is suggested to play a role in the uncoupling of mitochondrial oxidative phosphorylation. nih.gov This structural motif is also found in compounds with antifungal, insecticidal, and herbicidal properties. researchgate.net In medicinal chemistry, the diphenylamine fragment is often incorporated into larger molecules to enhance their therapeutic efficacy and to develop novel cytotoxic agents for cancer therapy. researchgate.net The ability of diphenylamine to undergo cyclization reactions has also been exploited to synthesize important heterocyclic compounds like carbazole (B46965) and phenothiazine. wikipedia.org
The incorporation of the diphenylamine moiety into this compound provides a platform for the synthesis of new derivatives with potential applications in drug discovery. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic and anticonvulsant activities. orientjchem.orgresearchgate.net
Research Trajectories and Unexplored Domains of this compound
Current research on this compound and its derivatives is expanding into several exciting areas. The compound's utility as a ligand for transition metals is a particularly active field. Palladium(II) complexes of this compound-based thio- and selenoethers have been developed as efficient catalysts for C-C and C-O coupling reactions. medchemexpress.com Similarly, palladium complexes with 2,2'-tellurobis(this compound) have shown high catalytic activity in Suzuki-Miyaura coupling reactions. researchgate.net
The synthesis of novel this compound derivatives with potential pharmacological activities is another major research focus. solubilityofthings.com For example, a series of 2-[4-(aryl substituted) piperazin-1-yl]-N,N-diphenylacetamides were synthesized and evaluated as potential antipsychotic agents. researchgate.net Furthermore, diphenylacetamide derivatives have been identified as inhibitors of the chemokine receptor CXCR7, presenting a novel approach to modulating its activity. nih.gov
Unexplored domains for this compound research include its application in materials science, particularly in the development of novel polymers and functional materials. Its stable structure and potential for functionalization could be exploited to create materials with tailored optical, electronic, or thermal properties. The photophysical properties of this compound and its derivatives also warrant further investigation, which could lead to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Melting Point | 100-103 °C |
| Boiling Point | 130 °C at 0.02 mm Hg |
| Density | 1.1231 g/cm³ |
| Appearance | White to off-white crystalline powder |
X-ray diffraction studies have provided detailed insights into the three-dimensional structure of this compound. The crystal structure is orthorhombic, with the space group Pbca. iucr.orgiucr.orgresearchgate.net The amide group is planar, and the two phenyl rings are significantly twisted out of this plane. iucr.orgiucr.org
| Crystal Data for this compound | |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 10.9317(3) Å |
| b | 11.9675(4) Å |
| c | 17.2285(5) Å |
| V | 2253.9 ų |
| Z | 8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLYDESVXZKCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060165 | |
| Record name | Acetamide, N,N-diphenyl- | |
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Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-87-9 | |
| Record name | N,N-Diphenylacetamide | |
| Source | CAS Common Chemistry | |
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| Record name | Diphenylacetamide | |
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| Record name | N,N-Diphenylacetamide | |
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| Record name | Acetamide, N,N-diphenyl- | |
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| Record name | Acetamide, N,N-diphenyl- | |
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| Record name | N,N-diphenylacetamide | |
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| Record name | DIPHENYLACETAMIDE | |
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Advanced Synthetic Methodologies for N,n Diphenylacetamide and Its Derivatives
Classical Approaches in N,N-Diphenylacetamide Synthesis
Acylation Reactions Involving Diphenylamine (B1679370) Precursors
The most fundamental method for synthesizing this compound is the N-acylation of diphenylamine. This reaction typically involves treating diphenylamine with an acetylating agent. A common procedure utilizes acetyl chloride in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane. niscpr.res.in The reaction proceeds by the nucleophilic attack of the nitrogen atom of diphenylamine on the carbonyl carbon of the acetyl chloride, followed by the elimination of a chloride ion. The base serves to neutralize the hydrochloric acid generated during the reaction.
Another variation of this classical approach employs acetic anhydride (B1165640) as the acetylating agent. uc.pt This method often requires heating and can be monitored by thin-layer chromatography to track the consumption of the starting material. uc.pt The work-up procedure for these reactions generally involves washing with aqueous solutions to remove the base and any unreacted starting materials, followed by recrystallization to obtain the pure this compound product. niscpr.res.in
Chloroacetylation Pathways for 2-Chloro-N,N-diphenylacetamide Synthesis
A key intermediate in the synthesis of various this compound derivatives is 2-Chloro-N,N-diphenylacetamide. This compound is synthesized through the chloroacetylation of diphenylamine. The reaction is typically carried out by refluxing diphenylamine with chloroacetyl chloride in a suitable solvent like toluene (B28343) or chloroform. advancechemjournal.comnih.govorientjchem.org Anhydrous potassium carbonate is often added to the reaction mixture to act as a base, neutralizing the hydrogen chloride that is released.
The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated through a work-up process that includes solvent removal, washing with a sodium bicarbonate solution, and subsequent recrystallization from a solvent such as ethanol (B145695) or methanol (B129727) to yield pure 2-Chloro-N,N-diphenylacetamide. advancechemjournal.comnih.gov This intermediate is valuable as it can undergo further reactions, such as nucleophilic substitution of the chlorine atom, to introduce various functional groups. nih.govnih.gov
Novel Synthetic Routes and Green Chemistry Considerations
In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in chemical research. This has led to the exploration of novel catalytic systems and reaction conditions for the synthesis of this compound and its derivatives.
Palladium-Catalyzed Coupling Strategies
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis. While direct palladium-catalyzed synthesis of this compound itself is less common, palladium catalysts are extensively used in the synthesis of its derivatives. For instance, palladium complexes with specific ligands, such as BrettPhos, have been used to catalyze C-O bond formation reactions, which can be applied to create complex derivatives. dntb.gov.ua Palladium nanoparticles have also been investigated as efficient catalysts for C-C and C-O coupling reactions, which are crucial for synthesizing functionalized this compound analogs. dntb.gov.uamdpi.com Furthermore, palladium(II) complexes of ligands like 2,2′-tellurobis(this compound) have shown high efficiency in catalyzing Suzuki-Miyaura coupling reactions, a key method for forming carbon-carbon bonds. researchgate.net
Alternative Reagent Systems and Reaction Conditions
Efforts to develop greener synthetic routes have led to the investigation of alternative reagents and reaction conditions that are more atom-economical and generate less waste. One such approach is the direct amidation of carboxylic acids with amines. While traditional methods often require harsh reagents, newer catalytic systems, such as those using boric acid, have been developed. dokumen.pubacs.orgresearchgate.net These methods can offer high atom economy and avoid the use of hazardous acid chlorides or coupling agents. dokumen.pub
Solvent-free reaction conditions are another key aspect of green chemistry. mdpi.com For instance, the synthesis of amides can be achieved by simply triturating the reactants and heating the mixture, which eliminates the need for solvents and simplifies the purification process. researchgate.net Additionally, the use of recyclable catalysts, such as activated silica, has been explored for amide synthesis, further contributing to the sustainability of the process. dokumen.pubwhiterose.ac.uk
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives allows for the tuning of the molecule's properties for various applications. A common strategy involves using 2-Chloro-N,N-diphenylacetamide as a starting material. The chlorine atom can be displaced by various nucleophiles to introduce new functional groups.
For example, reacting 2-Chloro-N,N-diphenylacetamide with hydrazine (B178648) hydrate (B1144303) in methanol yields 2-hydrazino-N,N-diphenylacetamide. nih.govnih.govresearchgate.net This hydrazino derivative can then be further reacted with aromatic aldehydes to produce a variety of Schiff bases. advancechemjournal.comnih.govnih.govresearchgate.net
Another approach to functionalization involves the reaction of 2-Chloro-N,N-diphenylacetamide with phenols. For instance, reaction with p-hydroxybenzaldehyde in the presence of potassium carbonate and a catalytic amount of potassium iodide in acetonitrile (B52724) yields 2-(4-formylphenoxy)-N,N-diphenylacetamide. advancechemjournal.com This product can then be used to synthesize more complex derivatives.
Furthermore, multi-step synthetic sequences starting from diphenylamine can lead to a wide range of functionalized derivatives. For example, chloroacetylation followed by cyclization with thiourea (B124793) can produce thiazole-containing derivatives of this compound. orientjchem.org These examples highlight the versatility of the this compound scaffold in the synthesis of a diverse array of functionalized molecules.
Design and Synthesis of this compound-Based Ligands
The this compound framework is an effective starting point for designing ligands capable of coordinating with metal ions, primarily for catalytic applications. The synthesis strategy often involves the initial preparation of a reactive intermediate, 2-halo-N,N-diphenylacetamide, which allows for the introduction of various donor atoms such as sulfur or selenium.
A prominent method involves the synthesis of thioether and selenoether ligands. rsc.org The process begins with the preparation of 2-bromo-N,N-diphenylacetamide (P1) by reacting diphenylamine with α-bromoacetyl bromide. rsc.org This precursor is then treated with a nucleophilic source of sulfur or selenium. For instance, reacting P1 with sodium sulfide (B99878) (Na₂S) or sodium selenide (B1212193) (Na₂Se), generated in situ, yields the corresponding thioether and selenoether ligands, (Ph₂NCOCH₂)₂S (L1) and (Ph₂NCOCH₂)₂Se (L2), respectively. rsc.orgresearchgate.net These bidentate ligands can then be reacted with metal salts, such as sodium tetrachloropalladate(II) (Na₂PdCl₄), to form palladium(II) complexes like [Pd(L1)₂Cl₂] and [Pd(L2)₂Cl₂]. rsc.org These complexes have demonstrated significant catalytic activity in C-C and C-O coupling reactions. rsc.org
| Precursor | Reagent | Resulting Ligand | Ligand Structure | Ref |
| 2-Bromo-N,N-diphenylacetamide | Na₂S | Thioether Ligand (L1) | ((C₆H₅)₂NCOCH₂)₂S | rsc.org |
| 2-Bromo-N,N-diphenylacetamide | Na₂Se | Selenoether Ligand (L2) | ((C₆H₅)₂NCOCH₂)₂Se | rsc.org |
Incorporation of Heterocyclic Moieties (e.g., Thiazole (B1198619), Pyridine, Piperazine)
Integrating heterocyclic rings into the this compound structure expands its chemical diversity and potential applications. The synthetic approach typically leverages a halogenated acetamide (B32628) precursor, most commonly 2-chloro-N,N-diphenylacetamide.
Thiazole: A direct method for incorporating a thiazole ring involves a cyclization reaction. The synthesis starts with the chloroacetylation of diphenylamine to produce 2-chloro-N,N-diphenylacetamide. orientjchem.org This intermediate subsequently undergoes a cyclization reaction with thiourea in refluxing ethanol to yield N⁴,N⁴-diphenylthiazole-2,4-diamine. orientjchem.org This product can be further functionalized for various applications. orientjchem.org
Pyridine: Synthetic routes to pyridine-containing this compound derivatives have been developed. One approach describes the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamide. researchgate.net A more general and convergent, single-step method facilitates the conversion of N-vinyl or N-aryl amides into pyridine derivatives. organic-chemistry.org This reaction involves activating the amide with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine ring. organic-chemistry.org
Piperazine (B1678402): Piperazine moieties are commonly introduced via nucleophilic substitution. A series of 2-[4-(aryl substituted) piperazin-1-yl]-N,N-diphenylacetamides have been synthesized by reacting 2-chloro-N,N-diphenylacetamide with various N-aryl piperazines. researchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent with a base to facilitate the N-alkylation of the piperazine nitrogen by the chloro-acetamide derivative. researchgate.net
| Heterocycle | Synthetic Approach | Key Reagents | Resulting Structure Type | Ref |
| Thiazole | Cyclization | 2-chloro-N,N-diphenylacetamide, Thiourea | N⁴,N⁴-diphenylthiazole-2,4-diamine | orientjchem.org |
| Pyridine | Annulation | N-vinyl/aryl amide, Trifluoromethanesulfonic anhydride, π-nucleophile | Substituted Pyridines | organic-chemistry.org |
| Piperazine | Nucleophilic Substitution | 2-chloro-N,N-diphenylacetamide, N-aryl-piperazine | 2-(piperazin-1-yl)-N,N-diphenylacetamide | researchgate.netresearchgate.net |
Preparation of Schiff Bases and Chalcones Derived from this compound
The this compound scaffold can be elaborated to produce well-known pharmacophores such as Schiff bases and chalcones. These syntheses typically proceed through a functionalized intermediate derived from 2-chloro-N,N-diphenylacetamide.
Schiff Bases: The synthesis of Schiff bases (azomethines) from this compound is a multi-step process. advancechemjournal.com
Preparation of the Aldehyde Intermediate: 2-chloro-N,N-diphenylacetamide is first reacted with an aromatic aldehyde containing a hydroxyl group, such as p-hydroxybenzaldehyde. This reaction is an ether synthesis, typically performed in acetonitrile with potassium carbonate as a base, to yield 2-(4-formylphenoxy)-N,N-diphenylacetamide. advancechemjournal.com
Condensation Reaction: The resulting aldehyde intermediate is then condensed with various primary amines (e.g., substituted anilines) in refluxing ethanol with a catalytic amount of glacial acetic acid. advancechemjournal.com This condensation forms the C=N imine bond characteristic of a Schiff base. A series of such derivatives have been synthesized and characterized. advancechemjournal.comresearchgate.net
| Aldehyde Intermediate | Aniline (B41778) Derivative | Solvent/Catalyst | Yield (%) | Ref |
| 2-(4-formylphenoxy)-N,N-diphenylacetamide | Aniline | Ethanol / Glacial Acetic Acid | 74.50 | advancechemjournal.com |
| 2-(4-formylphenoxy)-N,N-diphenylacetamide | Various substituted anilines | Ethanol / Glacial Acetic Acid | - | advancechemjournal.com |
Chalcones: Chalcones, characterized by an α,β-unsaturated carbonyl system, can also be derived from this compound. jddtonline.infojddtonline.info The synthesis involves coupling the acetamide moiety with a pre-formed chalcone (B49325) structure.
Synthesis of Hydroxy-Chalcones: The initial step is a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a hydroxyacetophenone (e.g., 4-hydroxyacetophenone) in the presence of a base like potassium hydroxide (B78521) to produce a chalcone bearing a hydroxyl group. jddtonline.infonih.gov
Coupling with this compound: The synthesized hydroxy-chalcone is then reacted with 2-chloro-N,N-diphenylacetamide in acetonitrile, using potassium carbonate as a base and a catalytic amount of potassium iodide. jddtonline.info This Williamson ether synthesis links the this compound moiety to the chalcone core via an ether linkage, affording the final target compounds. jddtonline.infojddtonline.info
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |
| 4-Hydroxyacetophenone + Substituted Benzaldehyde | - | Ethanol, aq. KOH | Hydroxy-Chalcone Intermediate | jddtonline.info |
| Hydroxy-Chalcone Intermediate | 2-chloro-N,N-diphenylacetamide | Acetonitrile, K₂CO₃, KI | 2-(4-(3-(Aryl)acryloyl)phenoxy)-N,N-diphenylacetamide | jddtonline.info |
Synthesis of Halogenated this compound Analogues
Halogenated N,N-diphenylacetamides, particularly 2-chloro- and 2-bromo-N,N-diphenylacetamide, are pivotal intermediates in the synthesis of more complex derivatives. Their preparation is a straightforward acylation reaction.
2-Chloro-N,N-diphenylacetamide: This compound is widely used as a precursor. It is synthesized via the chloroacetylation of diphenylamine. nih.gov The reaction involves dissolving diphenylamine in a solvent like toluene and adding chloroacetyl chloride. advancechemjournal.comjddtonline.info The mixture is typically refluxed for several hours. Upon completion, the product is precipitated by adding water or pouring the mixture onto ice, then filtered, dried, and recrystallized, often from ethanol. jddtonline.infonih.gov
2-Bromo-N,N-diphenylacetamide: The bromo-analogue is prepared similarly. Reacting diphenylamine with α-bromoacetyl bromide results in the formation of 2-bromo-N,N-diphenylacetamide. rsc.orgresearchgate.net This bromo-derivative is often preferred for reactions where bromide is a better leaving group than chloride. For instance, it is the precursor of choice for synthesizing thio- and selenoether ligands and for creating inhibitors for certain enzymes. rsc.orgapm.ac.cn
| Product | Reactants | Solvent | Key Conditions | Ref |
| 2-Chloro-N,N-diphenylacetamide | Diphenylamine, Chloroacetyl chloride | Toluene | Reflux | advancechemjournal.comjddtonline.infonih.gov |
| 2-Bromo-N,N-diphenylacetamide | Diphenylamine, α-Bromoacetyl bromide | - | - | rsc.orgresearchgate.net |
Elucidation of Reaction Mechanisms in N,n Diphenylacetamide Transformations
Mechanistic Pathways of N,N-Diphenylacetamide Formation
The synthesis of this compound typically involves the acylation of diphenylamine (B1679370). A common and efficient method is the reaction of diphenylamine with acetic anhydride (B1165640). uc.pt This reaction proceeds via a nucleophilic acyl substitution mechanism.
The general steps are:
Activation of the Acylating Agent: In the case of acetic anhydride, the carbonyl carbon is already sufficiently electrophilic to be attacked by the weakly nucleophilic nitrogen of diphenylamine.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diphenylamine attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.
Proton Transfer and Elimination: A proton is transferred from the nitrogen atom, and the leaving group (acetate ion) is eliminated, regenerating the carbonyl group and forming the this compound product.
Another synthetic route involves the reaction of diphenylamine with chloroacetyl chloride. nih.govnih.govresearchgate.netresearchgate.net This reaction also follows a nucleophilic acyl substitution pathway and is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis can be monitored by techniques like thin-layer chromatography (TLC). uc.pt
A study detailed the synthesis of this compound by reacting N,N-diphenylamine with acetic anhydride, achieving completion after one hour of reaction time. uc.pt The product was characterized by its melting point and spectroscopic data (IR, 1H NMR, and 13C NMR). uc.pt
| Reactants | Conditions | Yield | Reference |
| Diphenylamine, Chloroacetyl chloride | Reflux, Toluene (B28343) or Chloroform, K2CO3 | Not specified | |
| Diphenylamine, Acetic anhydride | Reflux, 30 min (for acetanilide) | Not specified | uc.pt |
| 2-chloro N-N diphenylacetamide, Hydrazine (B178648) hydrate (B1144303) | Reflux, 48h, Methanol (B129727) | 88% (of 2-Hydrazino-N, N-Diphenylacetamide) | nih.gov |
This table summarizes reaction conditions for the synthesis of this compound and its derivatives.
Single-Electron Transfer (SET) Initiated Reactions and Competing Mechanisms
Single-electron transfer (SET) processes can initiate reactions of this compound derivatives, leading to various products through radical intermediates. These SET-initiated pathways often compete with other mechanisms, such as nucleophilic substitution (SN) reactions.
Research on related compounds, such as 2-halogeno-N,N-dimethyl-2,2-diphenylacetamides, has shown that their reaction with sodium methoxide (B1231860) is initiated by SET. rsc.org This process leads to the formation of dimeric, trimeric, and oligomeric products. The operation of chain processes has been established in these reactions. rsc.org Factors like temperature and the presence of other reagents can influence the competition between SET and SN pathways. For instance, elevating the temperature can favor SET reactions over SN reactions. rsc.org
In the context of mass spectrometry, the fragmentation of deprotonated N,2-diphenylacetamide derivatives can involve a novel SET mechanism. sioc-journal.cnresearchgate.net The formation of a radical anion from an even-electron precursor anion, which is an unusual fragmentation, has been explained by an intra-complex SET reaction. sioc-journal.cn This occurs via an intermediate complex derived from the initial heterolysis of a chemical bond. sioc-journal.cnresearchgate.net Theoretical calculations support that this SET pathway is energetically more favorable than a simple homolytic cleavage. sioc-journal.cn This highlights SET as a key step in the fragmentation mechanism of these molecules under specific conditions. sioc-journal.cn
Recent studies have also explored redox-neutral photoredox-catalyzed acyl migration reactions in related imide systems, involving a radical addition/single-electron-transfer reduction/acyl migration cascade. rsc.org
Electrochemical Oxidation Mechanisms of this compound
The electrochemical oxidation of this compound and related amides has been studied to understand their behavior at electrode surfaces. uc.ptnih.gov The oxidation of this compound occurs at the disubstituted nitrogen atom. uc.pt
Cyclic voltammetry studies show that the anodic oxidation of N-aryl-2,2-diphenylacetamides is an irreversible process. researchgate.netrsc.org The oxidation potential of this compound is relatively high compared to related primary and secondary amides like acetanilide (B955). For example, at pH 7.5, this compound shows an oxidation peak at +1.49 V versus an Ag/AgCl electrode, while acetanilide oxidation occurs at +1.24 V. uc.pt
The electrochemical oxidation mechanism can be complex and lead to bond cleavage at different sites within the molecule. For N-aryl-2,2-diphenylacetamides, three types of bond cleavage have been identified during anodic oxidation in acetonitrile (B52724): researchgate.netrsc.org
Between the benzylic carbon and the carbonyl group.
Between the carbonyl group and the nitrogen atom.
Between the nitrogen atom and the aryl group.
The selectivity of this cleavage and the nature of the resulting products are highly dependent on the substituents on the aryl group. researchgate.netrsc.org Electron-withdrawing groups tend to direct the cleavage of the benzyl-carbonyl bond, whereas electron-donating groups favor N-aryl bond cleavage. researchgate.netrsc.org This indicates that the electronic properties of the molecule play a crucial role in determining the electrochemical oxidation pathway.
The oxidation of this compound itself is observed to occur only at a pH greater than 5.2, and the peak potential is independent of pH. uc.pt The highest oxidation currents for this compound were obtained at pH 9.7. uc.pt In contrast, for related compounds like propanil (B472794) and acetanilide, the peak potentials are pH-dependent in acidic solutions. uc.pt
| Compound | Oxidation Potential (vs. Ag/AgCl) | pH for Measurement | Reference |
| This compound | +1.49 V | 7.5 | uc.pt |
| Acetanilide | +1.24 V | 7.5 | uc.pt |
| Propanil | +1.27 V | 7.5 | uc.pt |
| 3,4-dichloroaniline | +0.66 V | 7.5 | uc.pt |
This table compares the oxidation potentials of this compound and related compounds.
Oxidation Reactivity Channels and Product Formation Studies
The oxidation of this compound and its derivatives can proceed through various reactivity channels, leading to a range of products. The specific products formed and their relative amounts depend on the oxidant used and the reaction conditions.
Studies on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide with oxidants like peracetic acid, m-chloroperbenzoic acid (m-CPBA), and OXONE® have shown the formation of four distinct products in each case. acs.orgnih.gov The regioselectivity of the product formation is a key aspect of these reactions. acs.org
In the anodic oxidation of N-aryl-2,2-diphenylacetamides, a variety of fragmentation products have been identified, including: researchgate.netrsc.org
Benzophenone
2,2-diphenylacetamide (B1584570)
N-(diphenylmethylene)acetamide
N-(diphenylmethyl)acetamide
An α-lactam derivative
Aniline (B41778) derivatives
The formation of these products is a direct consequence of the different bond cleavage pathways that occur during the electrochemical oxidation process. researchgate.netrsc.org
Degradation Mechanisms Under Various Conditions (e.g., Oxidative Degradation)
The degradation of this compound can occur under various conditions, with oxidative degradation being a significant pathway. The mechanisms of degradation often involve the initial attack of an oxidizing species, leading to the formation of intermediates that can subsequently undergo further reactions like hydrolysis or rearrangement.
For related amide compounds, degradation pathways have been elucidated. For instance, the degradation of denatonium, a structurally related amide, through indirect photodegradation and anodic oxidation involves mechanisms such as amide hydrolysis, hydroxylation, N-dealkylation, and N-dearylation. researchgate.net Similarly, the electrochemical degradation of N,N-dimethylformamide (DMF), a simpler amide, proceeds via the destruction of the C-N amide bond to generate formic acid and dimethylamine. nih.gov
In the context of this compound, hydrolysis under acidic or basic conditions can lead to the cleavage of the amide bond to form diphenylamine and acetic acid. evitachem.com Oxidative degradation pathways for amines, in general, can be initiated by hydrogen atom abstraction from a C-H bond adjacent to the nitrogen atom, leading to the formation of an iminium intermediate. ntnu.no This intermediate is susceptible to hydrolysis, which would result in the cleavage of the molecule.
Spectroscopic Characterization and Structural Elucidation
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical insights into the functional groups present in N,N-Diphenylacetamide. The amide carbonyl (C=O) stretch is a particularly diagnostic feature. In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration is observed around 1674-1675 cm⁻¹. acs.org This is consistent with the expected range for a tertiary amide, where the frequency is influenced by the electronic effects of the two phenyl groups attached to the nitrogen atom.
For derivatives of this compound, the position of the carbonyl stretch can shift depending on the substituents. For instance, in 2-phenoxy-N,N-diphenylacetamide, the amide C=O stretch is found at approximately 1650 cm⁻¹. In other derivatives, this stretch can appear in the range of 1680–1725 cm⁻¹. The spectra also reveal other characteristic vibrations, such as the C-O-C stretch in phenoxy derivatives (around 1110–1115 cm⁻¹) and aromatic C-H stretching vibrations (3060–3070 cm⁻¹). Theoretical calculations using Density Functional Theory (DFT) have shown good correlation with experimental vibrational data for related diphenylacetamide derivatives. zenodo.org
Table 1: Key Vibrational Frequencies for this compound and Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide Carbonyl | C=O Stretch | 1674 - 1675 | acs.org |
| Amide Carbonyl (Phenoxy derivative) | C=O Stretch | ~1650 | |
| Amide Carbonyl (Substituted derivatives) | C=O Stretch | 1680 - 1725 | |
| Phenoxy Ether | C-O-C Stretch | 1110 - 1115 | |
| Aromatic C-H | C-H Stretch | 3060 - 3070 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁷Se)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.
In the ¹H NMR spectrum of this compound, the protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region (approximately δ 7.15–7.50 ppm). acs.org The methyl protons of the acetyl group give rise to a singlet, the chemical shift of which can vary depending on the solvent and any substituents present. For instance, in 2-(pyridin-2-yl)-N,N-diphenylacetamide, the methylene (B1212753) protons adjacent to the pyridine (B92270) ring appear as a singlet at δ 3.83 ppm. acs.org
The ¹³C NMR spectrum provides further structural confirmation. For 2-(pyridin-2-yl)-N,N-diphenylacetamide, diagnostic resonances include the methylene carbon (C1) at δ 45.6 ppm and the carbonyl carbon (C7) at δ 170.7 ppm. acs.org The chemical shifts of the aromatic carbons are also observed in their expected regions. For some derivatives, such as N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide, the amide NH proton can be observed in the range of δ 8.0–8.5 ppm. vulcanchem.com While ⁷⁷Se NMR is a specialized technique, it can be employed for the characterization of selenium-containing derivatives of this compound, providing direct information about the selenium environment. organicchemistrydata.org
Table 2: Selected NMR Data for this compound and its Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|---|
| 2-(Pyridin-2-yl)-N,N-diphenylacetamide | ¹H | 3.83 (s, 2H) | -CH₂- | acs.org |
| 7.00-8.50 (m) | Aromatic H | acs.org | ||
| ¹³C | 44.9 | -CH₂- | acs.org | |
| 170.0 | C=O | acs.org | ||
| 2-(1-Oxy-pyridin-2-yl)-N,N-diphenylacetamide | ¹H | 3.80 (s, 2H) | -CH₂- | acs.org |
| ¹³C | 37.9 | -CH₂- | acs.org | |
| 167.7 | C=O | acs.org | ||
| N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide | ¹H | 4.5-5.0 | -CH₂- | vulcanchem.com |
| 7.2-7.8 | Aromatic H | vulcanchem.com | ||
| 8.0-8.5 | Amide NH | vulcanchem.com |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MSⁿ) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is instrumental in determining the molecular weight and investigating the fragmentation pathways of this compound and its derivatives. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) is typically observed, confirming the molecular formula. For this compound (C₁₄H₁₃NO), the exact mass is 211.0997 g/mol . spectrabase.comnist.gov
Tandem mass spectrometry (MSⁿ or MS/MS) provides deeper structural insights by analyzing the fragmentation of selected precursor ions. wikipedia.org For deprotonated N,2-diphenylacetamides, collision-induced dissociation (CID) leads to characteristic fragment ions, including benzyl (B1604629) anion, aniline (B41778) anion, phenyl-ethenone anion, and isocyanato-benzene anion. nih.gov The formation of some of these fragments has been proposed to occur through an ion-neutral complex mechanism, which is supported by deuterium-labeling experiments and theoretical calculations. nih.gov High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent molecule and its fragments. For example, the protonated molecule of 2-(pyridin-2-yl)-N,N-diphenylacetamide was found at m/z 289.1330, consistent with the calculated value of 289.1341 for C₁₉H₁₇N₂O. acs.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive three-dimensional structural information for this compound and its derivatives in the solid state.
Crystal Structure Analysis of this compound
The crystal structure of this compound has been determined by X-ray diffraction. iucr.orgiucr.org The compound crystallizes in the orthorhombic space group Pbca. iucr.orgiucr.org The unit cell contains eight molecules. iucr.orgiucr.org A key feature of the molecular structure is the planar amide group. iucr.orgiucr.org This planarity is a result of resonance, which imparts partial double bond character to the C-N bond.
Table 3: Crystal Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | iucr.orgiucr.org |
| Space Group | Pbca | iucr.orgiucr.org |
| a (Å) | 11.0103 | iucr.orgiucr.org |
| b (Å) | 12.0754 | iucr.orgiucr.org |
| c (Å) | 17.2944 | iucr.orgiucr.org |
| Z | 8 | iucr.orgiucr.org |
Determination of Dihedral Angles and Molecular Conformations
The conformation of this compound is largely defined by the dihedral angles between the planar amide group and the two phenyl rings. In the crystal structure, the two benzene (B151609) rings are significantly twisted out of the amide plane. One ring is inclined by approximately 61.75° and the other by about 77.25°. iucr.orgiucr.org This twisted conformation minimizes steric hindrance between the phenyl groups and the acetyl group.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. For this compound, this method provides experimental verification of its chemical formula, C₁₄H₁₃NO, by quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This process is crucial for confirming the purity and identity of a synthesized compound, ensuring it aligns with its theoretical composition.
Theoretical Composition
The theoretical elemental composition of this compound is calculated from its molecular formula (C₁₄H₁₃NO) and the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u). The total molecular weight of the compound is approximately 211.26 g/mol . nist.govnih.gov The expected percentages for each element are derived from these values.
Table 1: Theoretical Elemental Composition of this compound This interactive table details the theoretical percentage of each element in the compound based on its molecular formula, C₁₄H₁₃NO.
| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 14 | 168.154 | 79.59 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.20 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.63 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.57 |
| Total | | | | 211.264 | 100.00 |
Detailed Research Findings
The experimental verification of the elemental composition of this compound is a standard procedure reported in synthetic chemistry literature. In these studies, a small, precisely weighed sample of the purified compound is subjected to combustion analysis. This process converts the compound into simple gaseous products (CO₂, H₂O, N₂), which are then quantified to determine the original percentages of C, H, and N.
Research on the amidation of carboxylic acids provides specific experimental data for this compound. The study reports found values that are in close agreement with the calculated theoretical percentages, confirming the successful synthesis and purity of the compound. lookchemmall.com The comparison between the calculated and experimentally found values is a critical step in the structural elucidation and characterization process. lookchemmall.com While many studies on derivatives of this compound also rely on elemental analysis for characterization, the data for the parent compound provides a direct confirmation of its identity. nih.govnih.govorientjchem.orgresearchgate.net
Table 2: Comparison of Theoretical and Experimental Elemental Analysis of this compound This interactive table presents a comparison between the theoretically calculated and experimentally determined elemental percentages for this compound, based on published research findings.
| Element | Theoretical % | Experimental % lookchemmall.com | Difference % |
|---|---|---|---|
| Carbon (C) | 79.59 | 79.71 | +0.12 |
| Hydrogen (H) | 6.20 | 6.28 | +0.08 |
The minor deviations observed between the theoretical and experimental values are within acceptable experimental error limits for this analytical technique, thereby validating the elemental composition and, by extension, the molecular formula of this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for elucidating its electronic properties. nih.govabinit.org
In studies involving N,N-diphenylacetamide and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to obtain optimized molecular geometries. nih.govresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule in its ground state. nih.gov For instance, theoretical calculations have shown that derivatives of this compound can possess a non-planar structure. nih.gov
The electronic structure analysis through DFT provides valuable information about the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule can be easily excited and is more reactive. researchgate.net
Furthermore, DFT is utilized to compute various electronic properties that help in understanding the molecule's behavior. These properties include ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment. nih.govresearchgate.net The dipole moment, for example, can offer insights into the binding pose and predicted binding affinity of a molecule with a biological target. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. researchgate.netgrafiati.com It provides a detailed picture of the bonding and antibonding orbitals and the transfer of electron density between them. nih.gov
For derivatives of this compound, NBO analysis helps in understanding the stability of the molecule arising from charge delocalization. researchgate.net The analysis can identify significant intramolecular interactions, such as hydrogen bonds (e.g., N-H…F and C-H…O), which play a crucial role in stabilizing the molecular structure. researchgate.net The interaction between a donor (i) and an acceptor (j) orbital is quantified by the second-order perturbation energy, E(2), which indicates the strength of the delocalization. researchgate.net
The results from NBO analysis often complement the findings from other computational methods like HOMO-LUMO analysis, providing a more comprehensive understanding of the electronic behavior of this compound and its derivatives. researchgate.net
Molecular Docking Simulations of this compound Derivatives with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.orgnih.gov It is extensively used in drug design to understand the binding mechanism of a ligand with its biological target, typically a protein receptor. orientjchem.org
In the context of this compound derivatives, molecular docking studies have been employed to investigate their potential as therapeutic agents. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been docked into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2) to evaluate their potential as analgesic agents. orientjchem.org The process involves preparing the 2D structures of the compounds, converting them to 3D, and optimizing their geometry to the lowest energy state before docking them into the protein's binding site. orientjchem.org
The results of molecular docking simulations provide valuable information about the binding affinity, also known as the docking score, which estimates the strength of the interaction between the ligand and the receptor. orientjchem.org Furthermore, these simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, studies have shown that the acetamide (B32628) carbonyl group of certain derivatives can form hydrogen bonds with key amino acid residues like Arginine (Arg) in the active site of COX enzymes.
These computational predictions of binding modes and affinities are often correlated with experimental biological activity data to validate the model and provide insights for designing more potent and selective inhibitors. orientjchem.org
| Derivative Class | Biological Target | Therapeutic Potential | Reference |
|---|---|---|---|
| 2-Chloro-N,N-diphenylacetamide derivatives | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Analgesic | orientjchem.org |
| N-Mannich base derivatives of primaquine (B1584692) bearing isatin | Cystein Protease Falcipain-2, Dipeptidyl Aminopeptidase-1, Dipeptidyl Aminopeptidase-3, Glycogen synthase Kinase-3β | Anti-malarial | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netmdpi.com QSAR models are mathematical equations that relate physicochemical properties or molecular descriptors of compounds to their activities, while SAR studies provide qualitative insights into how structural modifications affect activity. researchgate.netnih.gov
For this compound derivatives, QSAR studies have been conducted to understand the structural requirements for their biological activities. For example, a QSAR study on a series of diphenylacetamide derivatives as Na+ channel blockers found a significant correlation between the blocking activity and Kier's first-order valence molecular connectivity index. researchgate.net This suggests that the topology and connectivity of the atoms in the molecule are important for its activity.
SAR studies on this compound derivatives have provided valuable information for the design of new analogs with improved properties. For instance, research has shown that the introduction of certain substituents can significantly influence the biological activity. Chloro derivatives have demonstrated superior COX enzyme inhibition, indicating that substituent-driven target specificity is a key factor. Similarly, the presence of specific functional groups, such as methoxy, nitro, and fluorine, has been shown to influence the antimicrobial and antifungal activities of diphenylamine (B1679370) derivatives. researchgate.net
These studies are crucial in the early stages of drug discovery for prioritizing candidate compounds for synthesis and further testing, thereby saving time and resources. researchgate.net
| Structural Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Introduction of a phenoxy group | Enhanced antibacterial activity | |
| Chloro substitution | Superior COX enzyme inhibition | |
| Presence of methoxy, nitro, or fluorine groups | Influence on antimicrobial and antifungal activity | researchgate.net |
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are also employed to predict the spectroscopic properties of molecules, such as their infrared (IR) and ultraviolet-visible (UV-Vis) spectra. researchgate.net These theoretical predictions can be compared with experimental spectra to confirm the structure of a synthesized compound and to understand its electronic transitions. nih.gov
For this compound and its derivatives, theoretical calculations of vibrational frequencies can help in the assignment of the characteristic peaks observed in the experimental IR and Raman spectra. researchgate.net For instance, the calculated vibrational modes can confirm the presence of specific functional groups and their interactions within the molecule. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. The analysis of these transitions, often in terms of the contributing molecular orbitals (e.g., HOMO to LUMO transitions), provides insights into the electronic structure and the nature of the excited states of the molecule. researchgate.netresearchgate.net
The good agreement often found between the computationally predicted and experimentally measured spectra validates the theoretical models used and provides a deeper understanding of the molecule's properties. grafiati.com
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biomolecular systems over time. nih.govmdpi.com They provide detailed insights into the conformational changes of proteins and the mechanisms of ligand-protein interactions, which are often not captured by static methods like molecular docking. nih.govuzh.ch
MD simulations are particularly valuable for understanding the energetics and kinetics of ligand binding. mdpi.com They can help in predicting binding affinities and residence times of a ligand in the active site, which are crucial parameters for drug efficacy. nih.gov While specific MD simulation studies solely focused on this compound are not extensively detailed in the provided context, the general application of this technique to similar ligand-protein systems highlights its importance in drug discovery and design. nih.govmdpi.com These simulations can guide the optimization of lead compounds to improve their binding affinity and selectivity for a particular biological target. nih.gov
An in-depth look at the coordination chemistry of this compound reveals its versatile role as a ligand in forming stable and catalytically active metal complexes. This article explores its behavior as a ligand, the synthesis and characterization of its metal complexes, its various coordination modes, and the application of these complexes in pivotal organic coupling reactions.
Applications in Medicinal Chemistry and Pharmacology
Analgesic Activity and Cyclooxygenase Enzyme Inhibition
Derivatives of N,N-Diphenylacetamide have shown notable potential as analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org These enzymes, COX-1 and COX-2, are key players in the biosynthesis of prostaglandins, which are mediators of pain and inflammation. orientjchem.org The inhibition of these enzymes is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org
Docking studies have been employed to investigate the interaction of 2-chloro-N,N-diphenylacetamide derivatives with COX-1 and COX-2 enzymes. orientjchem.org These computational analyses help in predicting the binding affinity and orientation of the compounds within the active site of the enzymes. orientjchem.org For instance, molecular docking studies have suggested that the acetamide (B32628) carbonyl group can form hydrogen bonds with key amino acid residues like Arg120 and Arg513 in the active site of COX enzymes, while the phenoxy group can occupy hydrophobic regions.
In vivo studies using models such as the hot plate method have corroborated these findings. orientjchem.org For example, a study on novel 2-chloro-N,N-diphenylacetamide derivatives revealed that a compound with a methyl group at the third position of the benzaldehyde (B42025) ring (AKM-2) exhibited significant analgesic activity. orientjchem.org This aligns with the results from docking studies, suggesting a correlation between the predicted binding and the observed biological effect. orientjchem.org Furthermore, some derivatives have demonstrated analgesic effects comparable to standard drugs like diclofenac (B195802) sodium.
It is a known fact that phenylacetamide derivatives, in general, exhibit analgesic properties. researchgate.net The exploration of this compound derivatives builds upon this foundation, aiming to develop new and more effective pain management therapies. researchgate.net
Antimicrobial and Antifungal Efficacy of Derivatives
The search for novel antimicrobial and antifungal agents has led to the investigation of various this compound derivatives. nih.govnih.gov The core diphenylamine (B1679370) structure is believed to contribute to the antimicrobial activity. nih.gov
A series of novel derivatives of 2-hydrazinyl-N,N-diphenylacetamide were synthesized and screened for their antimicrobial and antifungal activities using the cup-plate method. researchgate.netnih.govnih.gov This synthesis involves a chloroacetylation reaction of diphenylamine, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent condensation with various aromatic aldehydes. researchgate.netnih.govnih.gov
Several compounds from this series demonstrated significant efficacy. nih.govnih.gov Specifically, 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1), 2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide (A5), and 2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide (A7) showed noteworthy antimicrobial and antifungal activity. researchgate.netnih.govnih.govresearchgate.net These findings suggest that diphenylamine compounds could be a promising source for the development of new antimicrobial and antifungal drugs. researchgate.netnih.govnih.govresearchgate.net
Furthermore, 2-Chloro-N,N-diphenylacetamide has been shown to possess antimicrobial activity against mammalian cells. biosynth.com It is believed to inhibit the growth of Mycobacterium tuberculosis by binding to a ribosomal protein, thereby interfering with protein production essential for cell division. biosynth.com This compound also exhibits antifungal properties by inhibiting the synthesis of ergosterol (B1671047) in fungi like Candida albicans. biosynth.com
The antimicrobial potential of these derivatives is influenced by various structural features. For instance, the presence of halogenated substituents on the phenyl ring can enhance lipophilicity and membrane permeability, leading to improved activity against Gram-positive bacteria. Schiff bases of diphenylamine derivatives have also been synthesized and have shown antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. advancechemjournal.com
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound Code | Compound Name | Key Findings |
| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Significant antimicrobial and antifungal activity. researchgate.netnih.govnih.gov |
| A5 | 2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide | Significant antimicrobial and antifungal activity. researchgate.netnih.govnih.gov |
| A7 | 2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide | Significant antimicrobial and antifungal activity. researchgate.netnih.govnih.gov |
Anticonvulsant Properties of this compound Derivatives
Derivatives of this compound have been investigated for their potential as anticonvulsant agents, addressing the need for new therapies for epilepsy with fewer side effects. globalresearchonline.netnih.gov Research in this area has involved the synthesis of novel compounds and their evaluation in established seizure models. researchgate.netnih.gov
One approach involved the design and synthesis of 2-substituted amino-N,N-diphenylacetamides. nih.govresearchgate.net These compounds were synthesized by reacting 2-chloro-N,N-diphenylacetamide with various substituted amines. nih.govresearchgate.net The anticonvulsant activity of these synthesized compounds was then screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. researchgate.netnih.gov
Some of the synthesized derivatives were found to be more potent than standard anticonvulsant drugs. nih.govresearchgate.net Structure-activity relationship (SAR) studies have suggested that substitution with alkyl groups at the N-1 position and an electron-deficient group at the N-3 position are important for anticonvulsant activity. researchgate.net
Another series of compounds, N1-[2-(substituted phenyl)-4-oxo-1,3-thiazolan-3-yl]-2,2-diphenylacetamides, have also been synthesized and evaluated for their anticonvulsant properties. globalresearchonline.net This highlights the versatility of the diphenylacetamide scaffold in designing potential new treatments for epilepsy.
Table 2: Anticonvulsant Screening of this compound Derivatives
| Seizure Model | Key Findings |
| MES Induced Seizure | Several 2-substituted amino-N,N-diphenylacetamide derivatives showed significant protection. researchgate.netnih.gov |
| scPTZ Induced Seizure | Some synthesized compounds demonstrated higher potency compared to standard drugs. researchgate.netnih.gov |
Antipsychotic Potential of Piperazine-Substituted Derivatives
The exploration of this compound derivatives has extended to the field of antipsychotic drug development. researchgate.net A series of 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamides were synthesized and evaluated for their potential as atypical antipsychotics. researchgate.netresearchgate.net
These compounds were tested in animal models, including apomorphine-induced climbing and 5-HTP induced head twitch behavior in mice. researchgate.netresearchgate.net The physicochemical similarity of these target compounds to known antipsychotic drugs like clozapine, ketanserin, and risperidone (B510) was also assessed using computational methods. researchgate.net
Among the synthesized compounds, one derivative, compound 3e, emerged as having a promising atypical antipsychotic-like profile. researchgate.net This research suggests that incorporating a piperazine (B1678402) moiety into the this compound structure could be a viable strategy for developing new antipsychotic agents. researchgate.netgrafiati.com The development of such compounds is significant as many existing antipsychotic agents act as dopamine (B1211576) receptor antagonists, and some also interact with 5-hydroxytryptamine (5-HT) receptors. researchgate.net
Anti-inflammatory Applications
The anti-inflammatory potential of this compound derivatives is closely linked to their ability to inhibit cyclooxygenase (COX) enzymes, a key mechanism shared with their analgesic properties. researchgate.netsolubilityofthings.com Some derivatives have demonstrated anti-inflammatory effects, indicating their potential therapeutic benefits in medicinal chemistry. solubilityofthings.com
Research has focused on synthesizing new diphenylamine derivatives and evaluating their anti-inflammatory activity. researchgate.net For instance, one study aimed to synthesize eight new diphenylamine derivatives and assess their analgesic and anti-inflammatory activities. researchgate.net The findings suggested that these compounds could be potent agents for treating pain and inflammation. researchgate.net Specifically, a compound designated as AK-4, N-(4-(diphenylamino)thiazol-2-yl)-2-(2-nitrophenoxy)acetamide, was identified as a promising lead compound for managing pain and inflammation. researchgate.net
In silico studies have also been conducted to explore the anti-inflammatory potential of this compound derivatives. nih.gov A study investigating metabolites from the plant Diospyros batokana identified N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide as a potential anti-inflammatory drug candidate. nih.govsemanticscholar.org This compound, along with others, showed favorable binding energies to COX-2, comparable to the standard anti-inflammatory drug diclofenac. nih.govsemanticscholar.org
Antioxidant Activity of this compound Schiff Bases
Schiff bases derived from this compound have been investigated for their antioxidant properties. researchgate.net These compounds are synthesized and then screened for their ability to scavenge free radicals using methods like the 1,1-diphenyl-2-picrylhyrazyl (DPPH) radical scavenging assay. researchgate.netrsc.org
In one study, a series of novel diphenylamine Schiff bases were synthesized and evaluated for their antioxidant activity. researchgate.net The results indicated that some of the synthesized compounds displayed remarkable antioxidant potential when compared to standard antioxidants like Ascorbic acid and Butylated hydroxyl toluene (B28343) (BHT). researchgate.netscribd.com The antioxidant activity of Schiff bases is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. rsc.org
The study highlighted that the antioxidant profiles of these compounds warrant further investigation into their potential for other biological activities such as antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net The structure of the Schiff base, including the presence of electron-donating substituents, and the solvent used can influence their antioxidant efficacy. rsc.org
Table 3: Antioxidant Activity of this compound Schiff Bases
| Compound | Key Findings |
| PK1-PK4 | Showed varying degrees of antioxidant activity in DPPH and FRAP assays. researchgate.net |
| 5c and 9b | Demonstrated more potent antioxidant activity compared to standards Ascorbic acid and BHT. researchgate.net |
Research on Derivatives for Agrochemical and Drug Development
The versatile chemical nature of this compound and its derivatives has made them valuable in both agrochemical and pharmaceutical research. solubilityofthings.com In the agrochemical industry, 2-Chloro-N,N-diphenylacetamide serves as a precursor in the synthesis of pesticides and herbicides. lookchem.com Its reactivity and stability make it a suitable building block for creating effective crop protection compounds. lookchem.com
In the realm of drug development, this compound derivatives are a subject of ongoing research. solubilityofthings.com 2-Chloro-N,N-diphenylacetamide, for example, is utilized as a building block for developing new drugs. lookchem.com Its chemical properties allow for the creation of complex molecules with potential therapeutic applications. lookchem.com The compound also serves as a model for studying the properties and reactions of diphenylamine derivatives, which aids scientists in understanding the behavior of similar compounds and discovering new applications. lookchem.com The formation of amides is a crucial reaction in the synthesis of many pharmaceuticals and agrochemicals. google.com
The broad spectrum of biological activities exhibited by this compound derivatives, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties, underscores their importance as lead structures in the quest for new and improved therapeutic and agrochemical agents. researchgate.netglobalresearchonline.net
Industrial and Environmental Research Applications
Role as an Intermediate in Organic Reactions and Chemical Manufacturing
N,N-Diphenylacetamide serves as a versatile intermediate in the field of organic chemistry and chemical manufacturing. solubilityofthings.com Its structure, featuring an N,N-disubstituted amide group, allows it to be used as a building block for the synthesis of more complex molecules. chemicalbook.com The compound's applications include its use in the production of dyes and pharmaceuticals, highlighting its importance in various industrial synthetic processes. solubilityofthings.com
The reactivity of this compound is influenced by the two phenyl groups attached to the nitrogen atom, which impart a distinct aromatic character. solubilityofthings.com This structural feature is central to its utility in organic reactions. A key example of its application as a precursor is in the synthesis of its derivatives, such as 2-chloro-N,N-diphenylacetamide. This chlorinated derivative is itself a valuable intermediate, prepared through the chloroacetylation of diphenylamine (B1679370). lookchem.com Such derivatives are then used to create a variety of other organic compounds. lookchem.com Research has also explored the oxidation of this compound derivatives, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, using various oxidizing agents to generate multiple products, further demonstrating the compound's role as a foundational structure in synthetic chemistry. acs.org
Purification of Silicon Tetrachloride from Boron Traces
Research has demonstrated a specialized application of this compound in the purification of silicon tetrachloride by removing trace amounts of boron. researchgate.netresearchgate.net This is particularly significant for the semiconductor industry, where the purity of silicon tetrachloride, a precursor for producing high-purity polycrystalline silicon, is critical. Boron is a common impurity that can adversely affect the electrical characteristics of silicon-based materials.
A study investigated the effectiveness of this compound in this purification process. researchgate.net The method involves the distillation of a standard solution of boron in silicon tetrachloride in the presence of this compound. The underlying principle is the formation of a complex between this compound and the boron impurity, likely boron trichloride (B1173362) (BCl₃), which is a common boron-containing impurity in silicon tetrachloride. wikipedia.org This complex is less volatile than silicon tetrachloride, allowing for the separation by distillation. The boron remains in the distillation residue, which can then be analyzed.
In the study, analysis of the distillation residue was performed using spectrophotometric measurement of the methylene (B1212753) blue complex of boron tetrafluoride ions. The results showed a high degree of success in removing boron from the silicon tetrachloride. researchgate.net
Table 1: Boron Recovery from Silicon Tetrachloride using this compound
| Initial Boron Concentration | Boron Recovery in Distillation Residue | Reference |
|---|---|---|
| 1 ppm | ~100% | researchgate.net |
| 1 ppb | Satisfactory | researchgate.net |
These findings indicate that this compound is an effective agent for sequestering boron impurities during the purification of silicon tetrachloride. researchgate.net
Studies on Degradation Pathways and Ecological Impact
Understanding the environmental fate of chemical compounds is essential for assessing their ecological impact. solubilityofthings.com While specific degradation studies on this compound are not widely available, research on closely related compounds, such as the herbicide diphenamid (B1670725) (N,N-dimethyl-2,2-diphenylacetamide), provides valuable insights into potential degradation pathways. aksci.com
Studies on diphenamid show that it can be biodegraded by both soil bacteria and fungi, although through different mechanisms. nih.gov
Bacterial Degradation: Soil bacteria have been observed to degrade diphenamid to its monodemethylated metabolite, N-methyl-2,2-diphenylacetamide (MDA), which is then further degraded. nih.gov
Fungal Degradation: Fungi, in contrast, produce both the mono-demethylated (MDA) and bi-demethylated products. nih.gov
In plant systems, diphenamid undergoes dealkylation to form N-methyl-2,2-diphenylacetamide (MDA). cambridge.org One study found that after eight days of exposure in tomato and winged euonymus plants, approximately 60% of the extractable labeled compounds consisted of MDA, while 39% was the parent diphenamid. cambridge.org
Furthermore, diphenamid is susceptible to photolysis in aqueous solutions when exposed to ultraviolet irradiation, with the primary product being N-methyl-2,2-diphenylacetamide. echemi.com However, it is reported to be stable against hydrolysis in environmentally relevant pH ranges. echemi.com While these findings pertain to diphenamid, they suggest that a potential degradation pathway for this compound in the environment could involve the cleavage of the N-phenyl bonds, although specific studies are required to confirm this.
Table 2: Degradation Products of the Related Compound Diphenamid
| Degradation Method | Primary Product(s) | Reference |
|---|---|---|
| Bacterial Biodegradation | N-methyl-2,2-diphenylacetamide (MDA) | nih.gov |
| Fungal Biodegradation | Mono- and Bi-demethylated products | nih.gov |
| Plant Metabolism | N-methyl-2,2-diphenylacetamide (MDA) | cambridge.org |
| Aqueous Photolysis (UV) | N-methyl-2,2-diphenylacetamide (MDA) | echemi.com |
Future Research Directions and Perspectives
Exploration of New Synthetic Strategies and Catalytic Applications
The development of efficient, selective, and sustainable synthetic methods for N,N-Diphenylacetamide and its analogues is a primary focus of future research. Current synthetic routes, such as the chloroacetylation of diphenylamine (B1679370) followed by substitution, provide a solid foundation. orientjchem.orgresearchgate.net For instance, 2-chloro-N,N-diphenylacetamide is a common intermediate, prepared by reacting diphenylamine with chloroacetyl chloride, which can then be further functionalized. orientjchem.org One established derivatization involves reacting this intermediate with hydrazine (B178648) hydrate (B1144303) to produce 2-hydrazino-N,N-diphenylacetamide, a versatile precursor for compounds with potential antimicrobial activity. nih.govresearchgate.netnih.gov
Future efforts will likely concentrate on several key areas:
Greener Synthesis: A significant push will be towards developing more environmentally benign synthetic pathways. This includes the exploration of biocatalysts to replace traditional chemical reagents and the use of less hazardous solvents. vulcanchem.com
Catalytic Efficiency: Research into novel catalytic systems is crucial. Palladium(II) complexes featuring this compound-based thio/selenoether ligands have already demonstrated high efficiency as catalysts for C-C and C-O coupling reactions. medchemexpress.comacs.org Further investigation into ligands like 2,2′-tellurobis(this compound) for Suzuki–Miyaura coupling at room temperature under air highlights the potential for developing highly active and robust catalysts. researchgate.net
Novel Catalytic Reactions: The scope of catalytic applications is expanding. Iron-catalyzed hydrogenation has been successfully used to reduce amides like this compound to their corresponding alcohols and amines. acs.org Similarly, iridium-catalyzed reactions have been employed for the selective synthesis of π-conjugated enamines from N,N-diaryl-α-arylacetamides, showcasing the compound's utility in forming complex molecular architectures. sci-hub.box Future work could explore other transition metal catalysts and reaction types to broaden the synthetic utility of the diphenylacetamide scaffold.
Table 1: Selected Catalytic Applications Involving this compound Derivatives
| Catalyst System | Reaction Type | Substrate/Ligand | Application/Significance | Reference(s) |
| Palladium(II) complexes | C-C and C-O Coupling | This compound based thio/selenoethers | Synthesis of flower-shaped Pd16S7 and prismatic Pd17Se15 nanoparticles. | medchemexpress.comacs.org |
| [Pd(L2)PPh3Cl2] (L2 = 2,2′-tellurobis(this compound)) | Suzuki–Miyaura Coupling | 2,2′-tellurobis(this compound) as ligand | Efficient coupling of aryl halides at room temperature under air with low catalyst loading. | researchgate.net |
| Iron complex with tricarbonyl | Amide Hydrogenation | This compound | Reduction of amides to corresponding alcohols and amines. | acs.org |
| Iridium complexes (e.g., IrCl(CO)[P(OC6F5)3]2) | Enamine Synthesis | N,N-diaryl-α-arylacetamides | Selective hydrosilylation/silanol elimination to form π-conjugated enamines for functional materials. | sci-hub.box |
In-depth Investigations into Structure-Activity Relationships for Enhanced Biological Efficacy
The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. nih.govresearchgate.netsolubilityofthings.com Future research will undoubtedly delve deeper into understanding the intricate structure-activity relationships (SAR) to design derivatives with enhanced potency and selectivity for specific biological targets.
Key research thrusts include:
Systematic Derivatization and Screening: The synthesis and biological evaluation of extensive libraries of this compound derivatives will continue to be a cornerstone of SAR studies. By systematically modifying substituents on the phenyl rings and the acetyl moiety, researchers can map the chemical space required for specific activities, such as analgesic, antimicrobial, anticonvulsant, and antipsychotic effects. orientjchem.orgresearchgate.netnih.govresearchgate.net For example, studies have shown that introducing methyl and hydroxy groups can significantly impact analgesic activity, while substitutions on appended aromatic aldehydes can modulate antimicrobial efficacy. orientjchem.orgnih.govresearchgate.netnih.gov
Conformational Analysis: The three-dimensional structure and conformational flexibility of these molecules play a critical role in their interaction with biological targets. Research on anti-Ebola virus agents revealed that increased conformational freedom in phenylacetohydrazide derivatives improved potency, whereas the more rigid this compound analogues were inactive, highlighting the importance of the linker. csic.esacs.org Future studies will likely employ advanced spectroscopic and computational methods to explore how structural modifications influence the preferred conformations and, consequently, biological activity.
Target Identification and Validation: For many active derivatives, the precise molecular target remains to be elucidated. Future work will focus on identifying and validating these targets. For instance, docking studies on 2-chloro-N,N-diphenylacetamide derivatives suggested that their analgesic effects might stem from the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. orientjchem.org Similarly, saturation transfer difference–nuclear magnetic resonance (STD-NMR) experiments helped confirm the binding of an N′,N′-diphenyl derivative to the EBOV-GP protein. acs.org
Table 2: Summary of Structure-Activity Relationship (SAR) Insights for this compound Derivatives
| Biological Activity | Key Structural Features / Modifications | SAR Insights | Reference(s) |
| Analgesic | Substitution on benzaldehyde (B42025) ring of 2-chloro-N,N-diphenylacetamide derivatives. | A methyl group at the third position of the benzaldehyde ring showed significant analgesic action. | orientjchem.org |
| Antimicrobial | Schiff base formation from 2-hydrazino-N,N-diphenylacetamide and various aromatic aldehydes. | Benzylidene, 3-methylbenzylidene, and 2-nitrobenzylidene derivatives showed significant antimicrobial and antifungal activity. | nih.govresearchgate.netnih.gov |
| Anticonvulsant | Substitution on the amino group of 2-amino-N,N-diphenylacetamide. | Various substituted aliphatic, alicyclic, aromatic, and heterocyclic amines led to potent anticonvulsant compounds. | researchgate.net |
| Antiviral (Anti-Ebola) | Replacement of hydrazide linker with an amide linker. | This compound derivatives (amide linker) were found to be inactive, unlike their more flexible phenylacetohydrazide counterparts, indicating the linker is crucial for activity. | csic.esacs.org |
Development of Novel this compound-Based Functional Materials
The unique electronic and structural properties of the this compound core make it an attractive building block for novel functional materials. solubilityofthings.com Research in this area is poised to expand beyond its traditional use as a chemical intermediate.
Future directions include:
Organic Electronics: Derivatives of this compound are being investigated for their potential in organic electronics. smolecule.com Specifically, π-conjugated enamines derived from N,N-diaryl-α-arylacetamides have been synthesized and studied as potential hole-transporting, glass-forming materials for applications in devices like organic light-emitting diodes (OLEDs). sci-hub.box Future work will focus on tuning the electronic properties (e.g., HOMO/LUMO levels) through synthetic modification to optimize device performance.
Nanomaterials: The use of this compound-based ligands for the synthesis of tailored nanoparticles represents a promising frontier. Palladium(II) complexes with thio- and selenoether ligands derived from this compound have been used to create flower-shaped Pd16S7 and prismatic Pd17Se15 nanoparticles. medchemexpress.comacs.org These materials could have applications in catalysis, sensing, and electronics. Further research will explore the synthesis of other metallic and semiconductor nanoparticles using similar ligand strategies.
Agrochemicals: The this compound structure is a known scaffold in the development of agrochemicals. solubilityofthings.comlookchem.com For example, n-(4-chlorophenyl)-2,2-diphenylacetamide (B3829342) has been studied for its herbicidal activity. Future research could focus on creating new derivatives with improved efficacy and better environmental profiles for use as pesticides or herbicides. smolecule.comlookchem.com
Advanced Mechanistic Studies of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. While many synthetic applications have been developed, detailed mechanistic investigations are often still needed.
Areas for future mechanistic exploration include:
Catalytic Cycles: For many catalytic reactions, such as the iron-catalyzed hydrogenation of this compound, the proposed mechanisms require further validation. acs.org Advanced in-situ spectroscopic techniques and kinetic studies can provide a more detailed picture of the catalytic cycle, including the nature of the active catalyst and rate-limiting steps.
Reaction Intermediates: The isolation and characterization of transient intermediates are crucial for confirming reaction pathways. Studies on the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides revealed four distinct products depending on the oxidant and conditions, highlighting the complexity of the reaction manifold. acs.org Similarly, intramolecular carbene C-H insertion reactions of 2-diazo-2-sulfamoylacetamides have been shown to proceed via specific pathways, leading to either indolinone or dihydrobenzoisothiazole dioxide derivatives. researchgate.netnih.gov Future research will aim to trap and analyze such intermediates to gain clearer mechanistic insights.
Unraveling Complex Transformations: Some reactions yield unexpected products, pointing to complex rearrangements. For example, the reaction of a sulfoxonium diacylmethylide with aniline (B41778), catalyzed by an iridium complex, yielded not only the expected α-ketoamide but also N,2-diphenylacetamide in high yield, suggesting a complex transformation pathway that warrants further investigation. researchgate.net
Integration of Experimental and Computational Approaches for Predictive Modeling
The synergy between experimental synthesis and computational chemistry is a powerful tool for accelerating the discovery and optimization of this compound derivatives. This integrated approach allows for the rational design of molecules and the prediction of their properties before undertaking extensive laboratory work.
Future research will increasingly rely on this integration:
Predictive SAR and QSAR: Quantitative Structure-Activity Relationship (QSAR) models will become more sophisticated. By combining experimental biological data with calculated molecular descriptors, researchers can build robust models to predict the efficacy of new, unsynthesized derivatives. researchgate.netresearchgate.net Chemometric studies have already been used to correlate chromatographic retention data with parameters related to lipophilicity, pharmacokinetics, and toxicity for diphenylacetamide derivatives. researchgate.netresearchgate.net
Mechanism Elucidation: Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying reaction mechanisms and predicting the stability of intermediates and transition states. zenodo.org Theoretical investigations have been used to analyze the molecular structure, vibrational frequencies, and NMR chemical shifts of this compound derivatives, showing good agreement with experimental data. zenodo.org This approach can guide the design of experiments to probe proposed mechanisms.
In Silico Screening and Design: Molecular docking is a widely used computational technique to predict the binding modes of ligands to their biological targets. orientjchem.org It has been employed to study how 2-chloro-N,N-diphenylacetamide derivatives interact with COX enzymes and to guide the design of novel antipsychotics. orientjchem.orgresearchgate.net As computational power increases and algorithms improve, high-throughput virtual screening will become an even more critical tool for identifying promising lead compounds from large virtual libraries, which can then be prioritized for synthesis and experimental testing. researchgate.net
Table 3: Examples of Integrated Experimental and Computational Studies on this compound Derivatives
| Research Area | Experimental Method(s) | Computational Method(s) | Key Findings / Goal | Reference(s) |
| Analgesic Activity | Synthesis, in-vivo hot plate model. | Molecular Docking (on COX-1 and COX-2). | Docking results for 2-chloro-N,N-diphenylacetamide derivatives correlated with experimental analgesic activity, identifying a lead compound. | orientjchem.org |
| Structural Analysis | Synthesis, FTIR, NMR, X-Ray Crystallography. | Density Functional Theory (DFT). | Calculated bond parameters, vibration frequencies, and chemical shifts for thiourea (B124793) derivatives of diphenylacetamide were in good agreement with experimental data. | zenodo.org |
| Antipsychotic Drug Design | Synthesis, in-vivo behavioral studies (mice). | Calculation of physicochemical similarity and ADME properties. | Designed and synthesized 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamides with good similarity to standard drugs and promising in-vivo activity. | researchgate.net |
| Biological Profile Assessment | Reversed-Phase Thin-Layer Chromatography (RPTLC). | Calculation of lipophilicity/pharmacokinetic/toxicity predictors, multivariate analysis (PCA, CA). | Established relationships between chromatographic parameters and in silico predictors to assess the biological profile of diphenylacetamide derivatives. | researchgate.netresearchgate.net |
Q & A
Basic: What are the standard synthetic routes for N,N-Diphenylacetamide and its derivatives?
This compound is typically synthesized via the reaction of diphenylamine with acetyl chloride or chloroacetyl chloride in toluene under reflux conditions (4–6 hours) . Derivatives are often prepared by introducing substituents through condensation reactions with aldehydes (e.g., benzaldehyde derivatives) or via nucleophilic substitution of the chloro group in 2-chloro-N,N-diphenylacetamide . For example, thiourea-mediated coupling with substituted benzaldehydes yields Schiff base derivatives, which are then characterized via spectroscopic methods (IR, NMR) .
Basic: How is the molecular structure of this compound characterized?
X-ray crystallography reveals a non-planar conformation, with dihedral angles of 76.0° and 64.0° between the acetamide plane and the two phenyl rings, and a 71.8° twist between the phenyl rings themselves . Spectroscopic techniques such as IR (C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (δ 2.2 ppm for CH₃, δ 168 ppm for carbonyl) are used to confirm functional groups and substitution patterns .
Advanced: What molecular interactions enable this compound derivatives to inhibit cyclooxygenase (COX) enzymes?
Docking studies show that derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) form hydrogen bonds with COX-1/2 active sites (e.g., Arg120, Tyr355) and exhibit π-π stacking with Phe518 . The chloro substituent in 2-chloro-N,N-diphenylacetamide enhances binding affinity by occupying hydrophobic pockets, reducing prostaglandin synthesis . Activity correlates with substituent electronegativity and spatial orientation, validated via in vivo hot-plate assays (ED₅₀ values: 10–25 mg/kg) .
Advanced: How do structural modifications of this compound affect its pharmacokinetic properties?
Metabolic stability is influenced by substituents: Chloro derivatives undergo slower hepatic metabolism via cytochrome P450 (CYP3A4), while methyl groups increase lipophilicity, enhancing blood-brain barrier penetration . In vitro microsomal studies show t₁/₂ values ranging from 2.5–8.7 hours, with hydroxylated metabolites retaining partial COX inhibition .
Advanced: What challenges arise in the catalytic hydrogenation of this compound, and how are they addressed?
Tertiary amides like this compound require Mn-PNN pincer catalysts (e.g., Mn(CO)(PNN)(H)) for selective hydrogenation to alcohols/amines under mild conditions (80°C, 50 bar H₂) . Challenges include steric hindrance from phenyl groups and catalyst deactivation. Optimizing ligand denticity (e.g., tridentate PNN vs. bidentate) improves turnover numbers (TON: 1,200) and selectivity (>90%) .
Advanced: How to resolve contradictions in biochemical data from studies on this compound’s cellular effects?
Discrepancies in IC₅₀ values (e.g., COX-1 inhibition: 0.8–5.2 µM) arise from assay conditions (e.g., arachidonic acid concentration) and cell models (murine vs. human macrophages) . Standardizing protocols (e.g., enzyme source, substrate saturation) and using isogenic cell lines reduce variability. Dose-time-response analyses (e.g., 24–72 hr exposures) clarify temporal effects on gene expression (e.g., NF-κB downregulation) .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Use PPE (gloves, goggles, lab coats), avoid inhalation/ingestion, and work in a fume hood . Store in sealed containers at 2–8°C, away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced: What are the implications of this compound’s subcellular localization on its biological activity?
Subcellular targeting (e.g., mitochondrial accumulation) is mediated by lipophilic moieties, enhancing apoptosis in cancer cells via ROS generation . Confocal microscopy with fluorescent probes (e.g., MitoTracker) confirms colocalization, while organelle-specific inhibitors (e.g., cyclosporine A) validate mechanisms .
Basic: What analytical techniques are used to assess the purity and stability of this compound?
HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%), while GC-MS detects volatile impurities (e.g., residual toluene) . Stability studies (40°C/75% RH, 6 months) monitor degradation via TLC and DSC (melting point: 100–103°C) .
Advanced: How do dosage variations in animal models influence the efficacy and toxicity of this compound derivatives?
In murine models, low doses (10 mg/kg) reduce inflammation (paw edema: 40–60% inhibition) without hepatotoxicity, while doses >50 mg/kg elevate ALT/AST levels . Pharmacokinetic-pharmacodynamic (PK-PD) modeling identifies a therapeutic index (LD₅₀/ED₅₀) of 8.3, guiding dose optimization for preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
